molecular formula C17H15Br2N5O B2612064 5-amino-1-(3-bromobenzyl)-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899737-28-1

5-amino-1-(3-bromobenzyl)-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2612064
CAS No.: 899737-28-1
M. Wt: 465.149
InChI Key: IGVHPUMLSGCFHG-UHFFFAOYSA-N
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Description

5-amino-1-(3-bromobenzyl)-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with amino, bromobenzyl, and bromomethylphenyl groups, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-bromobenzyl)-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

    Substitution Reactions: The bromobenzyl and bromomethylphenyl groups are introduced through nucleophilic substitution reactions.

    Amidation: The carboxamide group is formed by reacting the triazole derivative with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the bromine atoms, potentially replacing them with hydrogen atoms.

    Substitution: The bromine atoms in the benzyl and methylphenyl groups can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: De-brominated derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

5-amino-1-(3-bromobenzyl)-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Research: The compound is used to investigate cellular pathways and molecular targets in various biological systems.

    Chemical Biology: It serves as a probe to study enzyme activities and protein interactions.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-bromobenzyl)-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical cellular processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(3-chlorobenzyl)-N-(4-chloro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(3-fluorobenzyl)-N-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(3-iodobenzyl)-N-(4-iodo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 5-amino-1-(3-bromobenzyl)-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of bromine atoms may enhance its ability to interact with biological targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

5-amino-N-(4-bromo-3-methylphenyl)-1-[(3-bromophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Br2N5O/c1-10-7-13(5-6-14(10)19)21-17(25)15-16(20)24(23-22-15)9-11-3-2-4-12(18)8-11/h2-8H,9,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVHPUMLSGCFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Br)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Br2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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